7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the imidazo[1,2-b]pyrazole core using reagents such as formaldehyde and hydrochloric acid.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological studies: It can be used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-(bromomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
- 7-(iodomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
- 7-(hydroxymethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Uniqueness
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the chloromethyl group, which can undergo a variety of substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the cyclopropylmethyl group adds to its structural diversity and potential biological activity.
Properties
IUPAC Name |
7-(chloromethyl)-1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-8-10(6-12)11-14(7-9-2-3-9)4-5-15(11)13-8/h4-5,9H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPRCIKRUNHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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